molecular formula C2H6N2O2 B1678989 Urea formaldehyde CAS No. 9011-05-6

Urea formaldehyde

Cat. No.: B1678989
CAS No.: 9011-05-6
M. Wt: 90.08 g/mol
InChI Key: ODGAOXROABLFNM-UHFFFAOYSA-N
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Description

Urea formaldehyde, known by its trade name Anaflex in Egypt, is an antiseptic used for local treatment of the skin and mouth. It is a formaldehyde-releasing antimicrobial polymer, which means it gradually releases formaldehyde, a compound known for its antimicrobial properties .

Mechanism of Action

Target of Action

Urea formaldehyde primarily targets the bonding of various materials. It is extensively used in adhesives, plywood, particle board, medium-density fibreboard (MDF), and molded objects . In agriculture, urea-formaldehyde compounds are one of the most commonly used types of slow-release fertilizer .

Mode of Action

This compound acts by forming networks of permanently interlinked molecules . The chemical composition of urea and formaldehyde and the reaction by which they are polymerized into these networks are key to its functionality . The reaction occurs in water at a pH above 7 at the start of the reaction .

Biochemical Pathways

Formaldehyde, a key component of this compound, is a major source for organic compounds essential to life . It is produced endogenously by plants, animals, and humans, and is also made synthetically . Formaldehyde is involved in various biochemical pathways, including the detoxification pathways in bacterial pathogens .

Pharmacokinetics

It’s known that the solid content of the final this compound resin prepared with 37% formaldehyde is about 50%, which is too low for the production of particleboards . Therefore, a dewatering treatment has to be conducted for the final this compound resin application .

Result of Action

The result of this compound’s action is the formation of strong, durable bonds. It is widely utilized due to its inexpensive cost, quick reaction time, high bonding strength, moisture resistance, lack of color, and resistance to abrasion and microbes . It’s worth noting that formaldehyde, a component of this compound, can have adverse effects on the reproductive system .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the microbes found in the soil can act on urea-formaldehyde compounds to decompose them into liquid nitrogen for the use of the plants . The action of microorganisms and the release of nitrogen depend on the temperature . Furthermore, formaldehyde emissions can react with other pollutants to form ground-level ozone, contributing to smog and air pollution .

Biochemical Analysis

Biochemical Properties

Urea formaldehyde is a thermosetting resin, meaning it is a polymer that irreversibly hardens . It is resistant to solvents, oils, fats weak acid, and alkalines . It is not resistant to strong acid and alkaline solutions, boiling water, oxidizing, and reducing agents .

Cellular Effects

Formaldehyde, a component of this compound, is highly reactive due to its strong electrophilic properties . It can react spontaneously with various cellular elements, leading to harmful effects on human health . Exposure to formaldehyde may cause leukemia, particularly myeloid leukemia, in humans .

Molecular Mechanism

The chemical structure of this compound polymer consists of [(O)CNHCH2NH]n repeat units . Depending on the polymerization conditions, some branching can occur . Early stages in the reaction of formaldehyde and urea produce bis(hydroxymethyl)urea .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound resins were prepared by a two-stage reaction . The free formaldehyde was found to decrease with increased mole U/F mole ratio, solid content, and ash content . The resin coverage is about 4.8% for the resin content of 13% by the model .

Dosage Effects in Animal Models

Formaldehyde, a component of this compound, has been shown to have adverse effects on the reproductive system, causing fertility problems by damaging germinal cells, disrupting the morphological structure of the testicle, and decreasing sperm count and serum testosterone levels .

Metabolic Pathways

Formaldehyde metabolism is prevalent in all organisms, where the accumulation of formaldehyde can be prevented through the activity of dissimilation pathways . Formaldehyde assimilatory pathways play a fundamental role in many methylotrophs .

Transport and Distribution

The distribution of this compound in materials such as medium density fiberboard (MDF) has been studied . The uniform distribution of this compound among fibers is of particular importance in the manufacture of MDF in order to optimize resin consumption .

Subcellular Localization

The localization of proteins and RNAs, which could potentially interact with this compound, can be studied using techniques such as single-molecule fluorescence in situ hybridization .

Preparation Methods

Urea formaldehyde is synthesized through the condensation of urea and formaldehyde under alkaline conditions. This reaction produces an insoluble urea-formaldehyde polymer. The industrial production of polynoxylin involves controlling the reaction conditions to ensure the desired polymer properties, such as molecular weight and formaldehyde release rate .

Chemical Reactions Analysis

Urea formaldehyde undergoes several types of chemical reactions, primarily due to its formaldehyde-releasing nature:

    Oxidation: this compound can be oxidized, leading to the formation of various oxidation products.

    Reduction: The polymer can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions where formaldehyde is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Urea formaldehyde has a wide range of scientific research applications:

Comparison with Similar Compounds

Urea formaldehyde is unique due to its formaldehyde-releasing properties. Similar compounds include:

    Noxythiolin: Another formaldehyde-releasing compound used for antimicrobial purposes. .

    Paraformaldehyde: A polymer of formaldehyde that releases formaldehyde upon heating. It is used as a disinfectant and fixative in laboratories.

    Hexamine: A compound that releases formaldehyde under acidic conditions and is used as a urinary antiseptic.

This compound’s controlled release of formaldehyde makes it particularly useful for applications requiring sustained antimicrobial activity .

Properties

IUPAC Name

formaldehyde;urea
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InChI

InChI=1S/CH4N2O.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2
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InChI Key

ODGAOXROABLFNM-UHFFFAOYSA-N
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Canonical SMILES

C=O.C(=O)(N)N
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Molecular Formula

C2H6N2O2
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Related CAS

68071-45-4, 68611-61-0, 68511-67-1, 68071-44-3, 68988-09-0, 69898-38-0, 68511-66-0, 68002-19-7, 68955-25-9, 68002-18-6
Record name Urea, polymer with formaldehyde, methylated
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Record name Urea, polymer with formaldehyde, butylated methylated
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Record name Urea, polymer with formaldehyde, isopropylated methylated
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Record name Urea, polymer with formaldehyde, furfurylated
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Record name Urea, polymer with formaldehyde, 2-(dimethylamino)-2-methylpropylated isobutylated
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DSSTOX Substance ID

DTXSID10905739
Record name Carbamimidic acid--formaldehyde (1/1)
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Molecular Weight

90.08 g/mol
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Physical Description

Liquid; NKRA; Pellets or Large Crystals, Amorphous powder; [HSDB]
Record name Urea, reaction products with formaldehyde
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Solubility

Solubility in water = 0.28-0.31%
Record name POLYNOXYLIN
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Vapor Pressure

0.0000728 [mmHg]
Record name Urea formaldehyde
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Color/Form

Amorphous powder

CAS No.

68611-64-3, 9011-05-6, 64869-57-4, 68002-18-6, 68002-19-7, 68071-44-3, 68071-45-4, 68511-66-0, 100786-56-9
Record name Urea, reaction products with formaldehyde
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Record name Urea-formaldehyde resin
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Record name Urea formaldehyde foam
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Record name Butylated polyoxymethylene urea
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Synthesis routes and methods I

Procedure details

A second type of hardening compound of urea and formaldehyde which reacts well with gelatin glue is disclosed. The reaction product of urea and formaldehyde via the condensation product pathways yields a urea formaldehyde (UF) Resin which reacts with the gelatin glue as illustrated by the above described pathway. To prepare this type of compound, a mixture of urea and formaldehyde in a ratio of 1:1.7 to 1:2.4 at a pH of 8-10 is heated at approximately 80° C.-100° C. for 30 to 45 minutes. The pH is then reduced to 5 with CH3COOH and heated for another 5 to 10 minutes. The mixture is then neutralized and cooled down rapidly.
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Synthesis routes and methods II

Procedure details

A urea-formaldehyde prepolymer solution is prepared by heating an aqueous solution of two-hundred-twenty grams of 37% formaldehyde and 82 grams of urea, adjusted to pH 8 with triethanolamine, at 70° C for one hour. Fifty grams of this prepolymer solution are mixed with thirty grams of a 50% by weight dispersion of titanium dioxide in distilled water, and adjusted to pH 6 with dilute sulfuric acid. The aqueous dispersion is emulsified in a solution of six grams of Pluronic L122, three grams of sorbitan monooleate (commerically available as Span 80 from ICI America) and 1.5 grams of a poly(oxyethylene)-poly(oxypropylene) block copolymer with 30% poly(oxyethylene) and a molecular weight of about 2500 (commercially available as Pluronic L 63) in one-hundred grams of xylene to yield a water-in-oil emulsion. This is treated with four milliliters of a 50% by weight solution of monobutyl acid phosphate in toluene and stirred for two hours.
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Name
poly(oxyethylene)-poly(oxypropylene)
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1.5 g
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reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
6 g
Type
reactant
Reaction Step Eight
Quantity
3 g
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

A process for manufacturing microcapsules by dissolving or dispersing microcapsule contents in an aqueous solution of acrylic acid-methacrylic acid copolymer and/or acrylic acid-itaconic acid copolymer, then polymerizing urea and/or melamine and formaldehyde in the solution or dispersion adjusted to pH 2.5~6.0, and forming film of urea-formaldehyde copolymer, melamine-formaldehyde copolymer, or urea-melamine-formaldehyde copolymer around capusle contents.
Name
acrylic acid methacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

8.9 kg of urea and 20.5 kg of formalin (37%-formaldehyde aqueous solution adjusted to pH 8.5 with triethanolamine) were mixed under stirring and allowed to react with each other for 60 min. at 70° C. to form a urea resin prepolymer (formaldehyde/urea=1.8 (by mol)) liquid.
Name
Quantity
8.9 kg
Type
reactant
Reaction Step One
Quantity
20.5 kg
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A 30%-urea aqueous solution (11) at 15.2 kg/h and formalin (37%-formaldehyde aqueous solution adjusted to pH 8.0 by addition of 20%-triethanolamine aqueous solution) (12) at 11.1 kg/h were supplied to a resin prepolymer reaction vessel (13), and were caused to reside therein for 70 min. at 70° C. under stirring to continuously produce a urea resin prepolymer (formaldehyde/urea=1.8 (by mol)) liquid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 13 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea formaldehyde
Reactant of Route 2
Urea formaldehyde
Reactant of Route 3
Urea formaldehyde
Reactant of Route 4
Urea formaldehyde
Reactant of Route 5
Urea formaldehyde
Reactant of Route 6
Reactant of Route 6
Urea formaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.